molecular formula C8H19BrO3Si B14681541 (2-Bromoethyl)(triethoxy)silane CAS No. 37898-04-7

(2-Bromoethyl)(triethoxy)silane

Cat. No.: B14681541
CAS No.: 37898-04-7
M. Wt: 271.22 g/mol
InChI Key: RPOGHLNIRUYQIM-UHFFFAOYSA-N
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Description

(2-Bromoethyl)(triethoxy)silane is an organosilicon compound with the molecular formula C8H19BrO3Si. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of a bromoethyl group and three ethoxy groups attached to a silicon atom. This unique structure imparts specific chemical properties that make it valuable in different fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Bromoethyl)(triethoxy)silane can be synthesized through several methods. One common synthetic route involves the reaction of triethoxysilane with 2-bromoethanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the substitution of the hydroxyl group in 2-bromoethanol with the triethoxysilane group.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, helps in obtaining high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(2-Bromoethyl)(triethoxy)silane undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.

    Hydrosilylation Reactions: The ethoxy groups can participate in hydrosilylation reactions, where they react with unsaturated compounds to form new silicon-carbon bonds.

    Reduction Reactions: The compound can be reduced to form silane derivatives with different functional groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.

    Catalysts: Such as platinum or rhodium complexes for hydrosilylation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of organosilicon compounds with different functional groups, while hydrosilylation reactions can produce silane derivatives with new silicon-carbon bonds.

Scientific Research Applications

(2-Bromoethyl)(triethoxy)silane has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.

    Biology: The compound is used in the modification of biomolecules and surfaces for various biological applications.

    Industry: this compound is used in the production of coatings, adhesives, and sealants, as well as in the manufacturing of electronic components.

Mechanism of Action

The mechanism of action of (2-Bromoethyl)(triethoxy)silane involves its ability to form stable silicon-carbon bonds through various chemical reactions. The bromoethyl group can undergo nucleophilic substitution, while the ethoxy groups can participate in hydrosilylation reactions. These reactions enable the compound to modify surfaces, create new materials, and interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Triethoxysilane: Similar in structure but lacks the bromoethyl group, making it less reactive in substitution reactions.

    (2-Bromoethyl)trimethylsilane: Contains a trimethylsilane group instead of triethoxysilane, leading to different reactivity and applications.

    (2-Chloroethyl)(triethoxy)silane: Similar structure but with a chloroethyl group instead of bromoethyl, resulting in different chemical properties.

Uniqueness

(2-Bromoethyl)(triethoxy)silane is unique due to the presence of both bromoethyl and triethoxysilane groups, which provide a combination of reactivity and versatility in various chemical reactions. This makes it a valuable compound for a wide range of applications in research and industry.

Properties

IUPAC Name

2-bromoethyl(triethoxy)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19BrO3Si/c1-4-10-13(8-7-9,11-5-2)12-6-3/h4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPOGHLNIRUYQIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCBr)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19BrO3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60614324
Record name (2-Bromoethyl)(triethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60614324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37898-04-7
Record name (2-Bromoethyl)(triethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60614324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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